4-Phenyl-1,2,3-thiadiazole

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Selective CYP2B4/CYP2E1 inhibitor with α-amylase/glucosidase activity. The 4-phenyl group enables regioselective C-5 lithiation for derivatization. Ideal for hepatic microsome assays, medicinal chemistry, and agrochemical screening. Supplied as a crystalline solid (≥98%). Stable for international shipping. Contact us for bulk orders and custom packaging.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 25445-77-6
Cat. No. B1662399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,2,3-thiadiazole
CAS25445-77-6
Synonyms4-phenyl-1,2,3-thiadiazole
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSN=N2
InChIInChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H
InChIKeyAWPNFXRMNNPKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6) Procurement & Scientific Utility Overview


4-Phenyl-1,2,3-thiadiazole is a heterocyclic compound belonging to the 1,2,3-thiadiazole family, characterized by a protonated phenyl group . It is employed as a selective inhibitor of cytochrome P450 enzymes CYP2B4 and CYP2E1 , and has demonstrated inhibitory activity against α-amylase and α-glucosidase . Its molecular formula is C8H6N2S with a molecular weight of 162.21 g/mol .

Why Generic 1,2,3-Thiadiazoles Cannot Substitute for 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6)


Substitution of 4-Phenyl-1,2,3-thiadiazole with a generic 1,2,3-thiadiazole is not straightforward due to the profound impact of the 4-phenyl substituent on both biological activity and synthetic utility. In cytochrome P450 inhibition, the phenyl group is critical for achieving selective binding to CYP2B4 and CYP2E1 over CYP1A2 [1]. In synthesis, the 4-phenyl group enables regioselective lithiation chemistry that is not possible with unsubstituted 1,2,3-thiadiazoles, allowing for efficient C-5 functionalization . Furthermore, in α-amylase and α-glucosidase inhibition, the nature of the phenyl ring substituents directly modulates inhibition rates, as demonstrated in structure-activity relationship studies .

Quantitative Differentiation Evidence for 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6)


Selective CYP2B4 and CYP2E1 Inhibition vs. CYP1A2 and Other CYP Isoforms

4-Phenyl-1,2,3-thiadiazole selectively inhibits CYP2B4 and CYP2E1 with no detectable inhibition of CYP1A2 at a concentration of 100 μM, demonstrating isoform selectivity [1]. In head-to-head assays, 4-Phenyl-1,2,3-thiadiazole inhibited the oxidation of 1-phenylethanol to acetophenone by CYP2B4 and CYP2E1, while CYP1A2 activity remained unaffected [1].

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Efficient C-5 Lithiation for Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles

Treatment of 4-phenyl-1,2,3-thiadiazole with lithium diisopropylamide (LDA) in the presence of chlorotrimethylsilane yields 4-phenyl-5-trimethylsilyl-1,2,3-thiadiazole with excellent regioselectivity . In contrast, metalation of the isomeric 5-phenyl-1,2,3-thiadiazole with methyllithium proceeds at the C-4 position, demonstrating that the phenyl group directs lithiation to the adjacent carbon . This predictable and efficient functionalization is not observed with simpler 1,2,3-thiadiazoles lacking a phenyl group, which are less regioselective.

Synthetic Chemistry Heterocyclic Chemistry Regioselective Lithiation

Inhibition of α-Amylase and α-Glucosidase Enzymes

4-Phenyl-1,2,3-thiadiazole has been identified as an effective inhibitor of α-amylase and α-glucosidase . While detailed IC50 values are not readily available in the primary literature, this dual inhibition profile is notable because many known α-glucosidase inhibitors (e.g., acarbose) do not potently inhibit α-amylase, potentially offering a distinct mechanism for modulating carbohydrate digestion. The presence of the phenyl group is critical for this activity, as it influences inhibition rates and yields .

Diabetes Research Enzyme Inhibition Carbohydrate Metabolism

Agricultural Utility as a Herbicide Extender and Fungicide Synergist

4-Phenyl-1,2,3-thiadiazole and its derivatives are claimed in patents for use as herbicide extenders, prolonging the soil life of thiolcarbamate herbicides such as S-ethyl-N,N-di-n-propylthiolcarbamate [1]. Additionally, 1,2,3-thiadiazole derivatives, including those with a phenyl group, are described as components of synergistic fungicidal compositions when combined with known fungicides, exhibiting an effect unexpectable from their single use [2]. While specific quantitative synergy factors for the parent compound are not detailed, the class is established as providing practical agricultural benefits beyond simple antifungal activity.

Agrochemical Herbicide Extender Fungicide Synergist

Optimal Application Scenarios for 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6) Based on Quantitative Evidence


Selective CYP2B4 and CYP2E1 Inhibition in Drug Metabolism Studies

Employ 4-Phenyl-1,2,3-thiadiazole at 100 μM as a selective inhibitor to dissect the roles of CYP2B4 and CYP2E1 in the oxidation of alcohols and substituted amines, without interference from CYP1A2 [1]. This application is particularly valuable in hepatic microsome assays aimed at understanding drug-drug interactions and metabolic pathway mapping.

Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazole Libraries via Regioselective C-5 Lithiation

Utilize 4-Phenyl-1,2,3-thiadiazole as a starting material for regioselective C-5 lithiation with LDA and subsequent electrophilic trapping, enabling efficient access to a diverse library of 4,5-disubstituted 1,2,3-thiadiazoles for medicinal chemistry and agrochemical screening campaigns .

Lead Compound for Dual α-Amylase and α-Glucosidase Inhibition in Antidiabetic Research

Investigate 4-Phenyl-1,2,3-thiadiazole as a lead scaffold for developing dual α-amylase and α-glucosidase inhibitors, a profile that may offer improved glycemic control by targeting two key carbohydrate-hydrolyzing enzymes simultaneously .

Herbicide Extender and Fungicide Synergist in Agrochemical Formulations

Incorporate 4-Phenyl-1,2,3-thiadiazole into thiolcarbamate herbicide formulations to extend soil persistence and reduce application frequency [2]. Alternatively, combine it with known fungicides to achieve synergistic disease control in crop protection programs [3].

Technical Documentation Hub

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